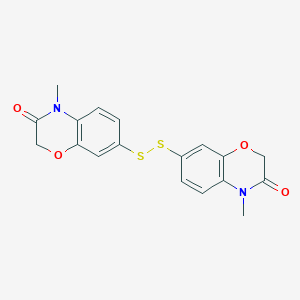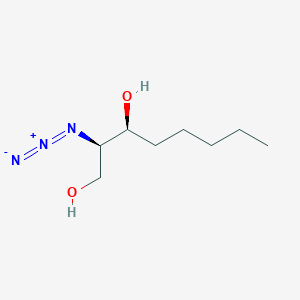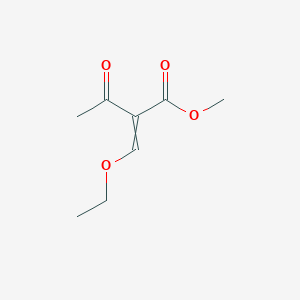
Methyl 2-(ethoxymethylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(ethoxymethylidene)-3-oxobutanoate: is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly used in the production of fragrances and flavors. This particular compound is notable for its unique structure, which includes an ethoxymethylidene group and a 3-oxobutanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethoxymethylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(ethoxymethylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this ester is utilized in the production of fragrances, flavors, and pharmaceuticals. Its unique structure makes it valuable in the formulation of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of methyl 2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze its hydrolysis to form corresponding acids and alcohols. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(ethoxymethylidene)-3-oxobutanoate
- Methyl 2-(methoxymethylidene)-3-oxobutanoate
- Ethyl 2-(methoxymethylidene)-3-oxobutanoate
Comparison: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. The presence of the ethoxymethylidene group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
137024-37-4 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 2-(ethoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-5-7(6(2)9)8(10)11-3/h5H,4H2,1-3H3 |
Clé InChI |
YNIBFTZCNSFNRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


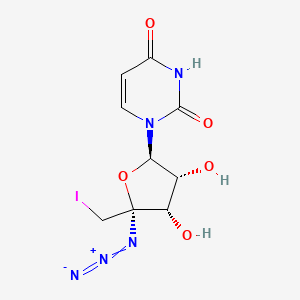
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

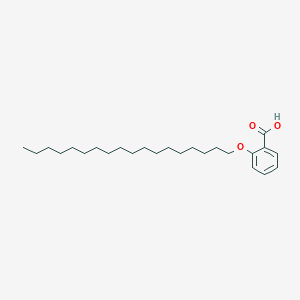
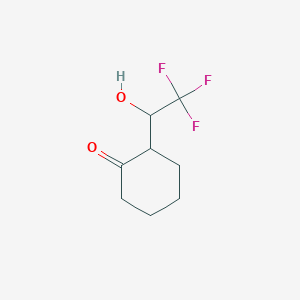
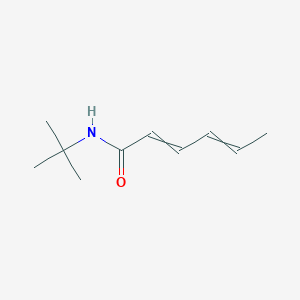

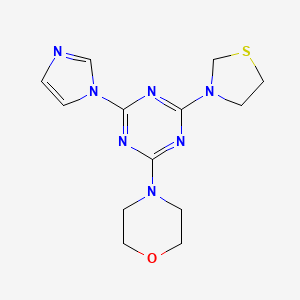
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

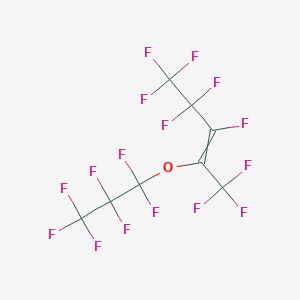
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
